molecular formula C9H8F3NO2 B13665013 2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid

2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid

Cat. No.: B13665013
M. Wt: 219.16 g/mol
InChI Key: QAZIYQOFZAVTND-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid is an organic compound with the molecular formula C9H8F3NO2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of catalytic hydrogenation or other catalytic processes can be employed to enhance yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions on the phenyl ring can introduce various functional groups .

Scientific Research Applications

2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-5-(trifluoromethyl)phenyl)acetic acid is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. This positioning can lead to distinct interactions with molecular targets compared to similar compounds .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-[2-amino-5-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-2-7(13)5(3-6)4-8(14)15/h1-3H,4,13H2,(H,14,15)

InChI Key

QAZIYQOFZAVTND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)N

Origin of Product

United States

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